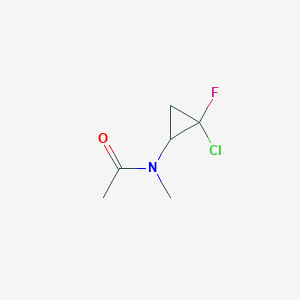
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide (CFMA) is a chlorofluorocyclopropyl (CFCP) amide that has recently been studied for its potential applications in scientific research. CFMA is a colorless, water-soluble compound that is a derivative of cyclopropane. It is a relatively stable compound, with a boiling point of 134°C and a melting point of -14°C. CFMA is a versatile compound that has been used in a variety of applications, including organic synthesis, drug development, and other research areas.
Applications De Recherche Scientifique
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide has been used in a variety of scientific research applications, including organic synthesis, drug development, and other research areas. In organic synthesis, this compound has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other complex molecules. In drug development, this compound has been used in the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and other pharmaceuticals. In other research areas, this compound has been used in the synthesis of materials for use in catalysis, fuel cells, and other areas.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide is not yet fully understood. It is believed that the compound acts as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other complex molecules. In addition, this compound is believed to act as an inhibitor of certain enzymes, which can be used in the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that this compound may have anti-inflammatory and anti-cancer effects, as well as the potential to inhibit certain enzymes. In addition, this compound has been shown to have some antioxidant activity, which could potentially be beneficial in treating a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide is its low toxicity, which makes it a safe and effective reagent for use in laboratory experiments. Additionally, this compound is relatively stable, and can be stored in a variety of conditions. However, this compound is also relatively expensive, and therefore may not be suitable for use in large-scale experiments.
Orientations Futures
The potential future applications of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide are numerous. In the future, this compound could be used in the synthesis of more complex molecules, such as drugs and other compounds. Additionally, this compound could be used in the development of new catalysts and materials, as well as in the synthesis of polymers and other materials. Furthermore, this compound could be used in the development of new drugs and treatments, as well as in the development of new diagnostic tools. Finally, this compound could be studied further to better understand its biochemical and physiological effects, and to develop new and improved uses for the compound.
Méthodes De Synthèse
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide can be synthesized from a variety of starting materials, including cyclopropanes, chloroform, and methyl acetate. The synthesis of this compound involves a series of steps, including the reaction of the starting material with aqueous sodium hydroxide, followed by the addition of dichloromethane, and then the addition of aqueous hydrochloric acid. After the reaction is complete, the product is isolated and purified by distillation.
Propriétés
IUPAC Name |
N-(2-chloro-2-fluorocyclopropyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClFNO/c1-4(10)9(2)5-3-6(5,7)8/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMZSYKAAXSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CC1(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)